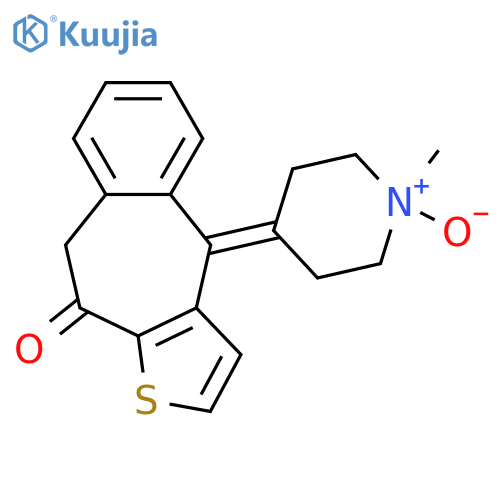

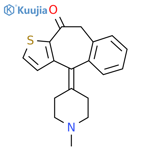

Studies on synthetic drugs. The 9- and 10-oxo derivatives of 9,10-dihydro-4H-benzo[4,5]-cyclohepta[1,2-b]thiophenes

,

Helvetica Chimica Acta,

1976,

59(3),

866-77